molecular formula C23H14FN3OS2 B2357316 N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide CAS No. 879074-17-6

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

Cat. No.: B2357316
CAS No.: 879074-17-6
M. Wt: 431.5
InChI Key: VUYOXEHQYJAFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorophenyl group, two thiophene rings, and a quinoxaline core with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of Thiophene Rings: The thiophene rings are introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
  • N-(2-bromophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
  • N-(2-methylphenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

Uniqueness

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOXEHQYJAFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.